REACTION_CXSMILES
|
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][N:6]=1)([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+]>CCO>[C:1]([C:5]1[N:6]=[CH:7][C:8]([CH2:9][OH:10])=[CH:11][CH:12]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
363 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=NC=C(C=O)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
193.5 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at r.t. for 1.0 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the product extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=N1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 311.5 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |